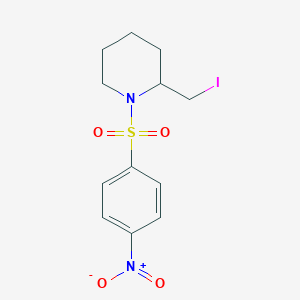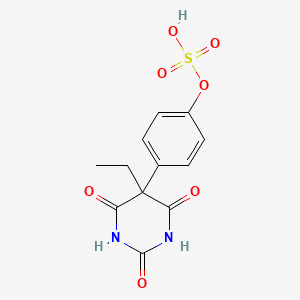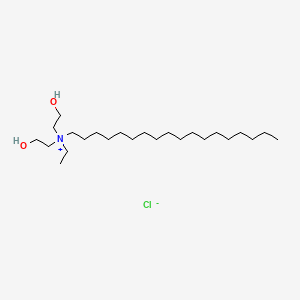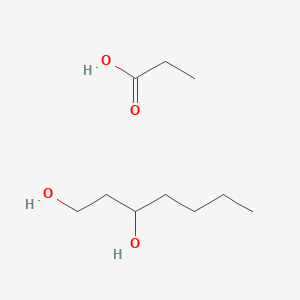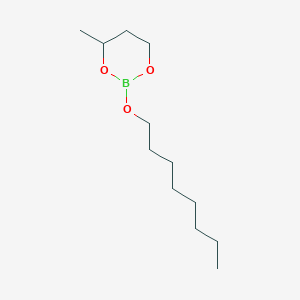
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of 4-methylboronic acid with 1-octanol in the presence of a dehydrating agent to form the desired dioxaborinane ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of alkoxy-substituted dioxaborinanes .
Aplicaciones Científicas De Investigación
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can influence the reactivity and stability of the compound. The dioxaborinane ring structure allows for unique interactions with enzymes and other biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-(butyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(hexyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(decyloxy)-1,3,2-dioxaborinane
Uniqueness
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is unique due to the presence of the octyloxy group, which imparts specific hydrophobic properties and influences its solubility and reactivity. Compared to similar compounds with shorter or longer alkoxy chains, the octyloxy group provides an optimal balance of hydrophobicity and steric effects, making it particularly useful in certain applications .
Propiedades
Número CAS |
63532-74-1 |
|---|---|
Fórmula molecular |
C12H25BO3 |
Peso molecular |
228.14 g/mol |
Nombre IUPAC |
4-methyl-2-octoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO3/c1-3-4-5-6-7-8-10-14-13-15-11-9-12(2)16-13/h12H,3-11H2,1-2H3 |
Clave InChI |
VIOINJNQOOIMEB-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCC(O1)C)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


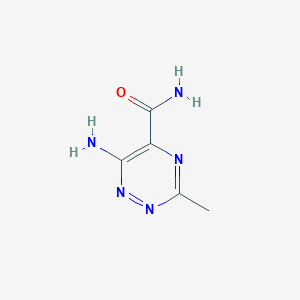

![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
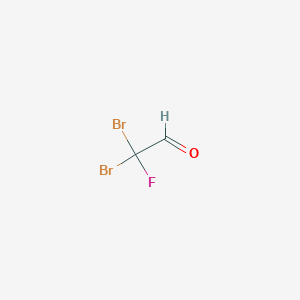
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

